Flazin
Flazin
Flazine belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Flazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flazine is primarily located in the membrane (predicted from logP). Outside of the human body, flazine can be found in beverages, herbs and spices, and soy bean. This makes flazine a potential biomarker for the consumption of these food products.
Flazin is a harmala alkaloid. It has a role as a metabolite.
Flazin is a harmala alkaloid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
100041-05-2
VCID:
VC20754115
InChI:
InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22)
SMILES:
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O
Molecular Formula:
C17H12N2O4
Molecular Weight:
308.29 g/mol
Flazin
CAS No.: 100041-05-2
Cat. No.: VC20754115
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flazine belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Flazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flazine is primarily located in the membrane (predicted from logP). Outside of the human body, flazine can be found in beverages, herbs and spices, and soy bean. This makes flazine a potential biomarker for the consumption of these food products. Flazin is a harmala alkaloid. It has a role as a metabolite. |
|---|---|
| CAS No. | 100041-05-2 |
| Molecular Formula | C17H12N2O4 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22) |
| Standard InChI Key | USBWYUYKHHILLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O |
| Melting Point | 231-233°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator